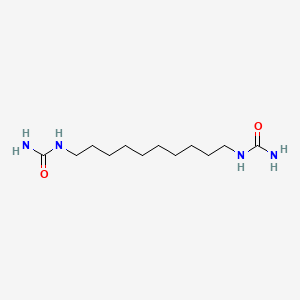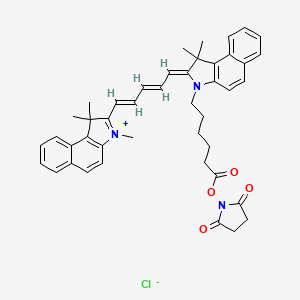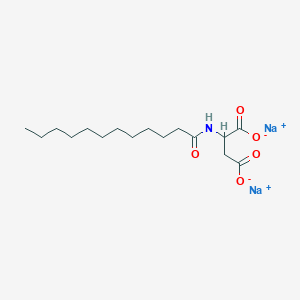
Fmoc-L-2-methyl-4-fluorophe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-2-methyl-4-fluorophe typically involves the protection of the amino group of L-2-methyl-4-fluorophenylalanine with the Fmoc group. This can be achieved through the reaction of L-2-methyl-4-fluorophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-2-methyl-4-fluorophe undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like dimethylformamide.
Deprotection Reactions: Piperidine is the most commonly used reagent for Fmoc deprotection, and the reaction is typically performed at room temperature.
Major Products Formed
Substitution Reactions: Products include substituted phenylalanine derivatives.
Deprotection Reactions: The major product is the free amino acid, L-2-methyl-4-fluorophenylalanine.
Scientific Research Applications
Chemistry
Fmoc-L-2-methyl-4-fluorophe is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of fluorinated peptides.
Biology
In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. The presence of the fluorine atom can provide valuable insights into the role of specific amino acids in protein function .
Medicine
Fluorinated peptides synthesized using this compound can exhibit improved pharmacokinetic properties, making them promising candidates for therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the synthesis of advanced materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of Fmoc-L-2-methyl-4-fluorophe primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The fluorine atom on the phenyl ring can influence the electronic properties of the peptide, affecting its stability and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-4-fluorophenylalanine: Similar to Fmoc-L-2-methyl-4-fluorophe but lacks the methyl group on the phenyl ring.
Fmoc-L-2-chloro-4-fluorophenylalanine: Contains a chlorine atom instead of a methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a fluorine atom on the phenyl ring. This combination of substituents can enhance the compound’s stability and bioactivity compared to other fluorinated phenylalanine derivatives .
Properties
Molecular Formula |
C25H22FNO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
JIJRUMUJHWYHLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)


![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)






